2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide
Description
2-Cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide is a synthetic acetamide derivative featuring a cyclohexyl group attached to the acetamide backbone and a substituted indole moiety at the N-terminal position. The indole group is further modified with methyl substituents at the 1- and 2-positions, which likely enhance steric bulk and influence binding interactions with biological targets.
Properties
IUPAC Name |
2-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-10-17-11-16(8-9-18(17)21(14)2)13-20-19(22)12-15-6-4-3-5-7-15/h8-11,15H,3-7,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMYJTUQPVZMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are facilitated by the indole ring’s electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in binding to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations:
- Lipophilicity and Bioavailability : The cyclohexyl group in the target compound enhances lipophilicity compared to analogues with polar substituents (e.g., nitro or oxadiazole groups) . This may favor membrane permeability but reduce aqueous solubility.
- Aromatic vs. Saturated Cores : The fully aromatic indole in the target compound contrasts with dihydroindole derivatives (e.g., N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)acetamide), which exhibit reduced conjugation and altered electronic properties .
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA is estimated to be ~50–60 Ų (similar to N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)acetamide’s 49.41 Ų ), suggesting moderate blood-brain barrier permeability.
- Solubility : The cyclohexyl group may reduce aqueous solubility compared to analogues with polar substituents (e.g., nitro or oxadiazole groups).
Biological Activity
2-Cyclohexyl-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide is a synthetic compound belonging to the indole derivatives class. It has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]acetamide. Its molecular formula is C19H26N2O, with a molecular weight of approximately 302.43 g/mol. The structure consists of an indole moiety linked to a cyclohexyl group and an acetamide functional group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biological pathways. The indole structure is known for its role in modulating enzyme activity related to inflammation and cancer cell proliferation.
Potential Mechanisms Include:
- Inhibition of Inflammatory Pathways : The compound may inhibit enzymes involved in inflammatory responses, potentially reducing conditions such as arthritis.
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting programmed cell death.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound. Below are summarized findings from recent studies:
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines indicated that this compound exhibited potent anticancer properties. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cells, resulting in IC50 values of 15 µM and 20 µM respectively. The mechanism involved the activation of caspase pathways leading to apoptosis.
- Anti-inflammatory Effects : In a controlled animal study involving rats with induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential application in treating inflammatory diseases.
- Antimicrobial Activity : In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Its mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
